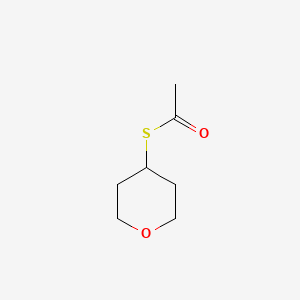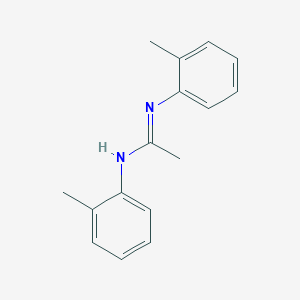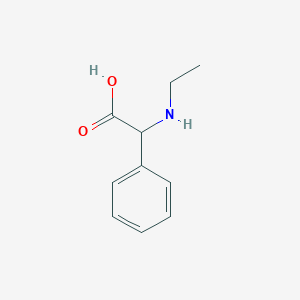![molecular formula C12H11ClN4 B8573505 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-41-9](/img/structure/B8573505.png)
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline
Descripción general
Descripción
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of Quinoxaline Core: The synthesis begins with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, to form the quinoxaline core.
Introduction of Triazole Ring: The quinoxaline core is then reacted with hydrazine derivatives to introduce the triazole ring, forming the triazoloquinoxaline structure.
Chlorination: The triazoloquinoxaline is chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 4-position.
Alkylation: Finally, the compound is alkylated with n-propyl bromide to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The triazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization is often facilitated by acidic or basic catalysts in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its antiviral and antimicrobial properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupting essential biological pathways in pathogens . Additionally, it can bind to receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a methyl group instead of an n-propyl group.
4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Contains a phenyl group, offering different biological properties.
4-Chloro-1-(2-chloro-3-quinolinyl)-[1,2,4]triazolo[4,3-a]quinoxaline: Incorporates a quinoline moiety, enhancing its antimicrobial activity.
Uniqueness
4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its n-propyl group, which influences its lipophilicity and biological activity. This structural feature can enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for drug development .
Propiedades
Número CAS |
91895-41-9 |
|---|---|
Fórmula molecular |
C12H11ClN4 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
4-chloro-1-propyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C12H11ClN4/c1-2-5-10-15-16-12-11(13)14-8-6-3-4-7-9(8)17(10)12/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
KMCZVKGYKURMFP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C2N1C3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Nitro-5-[(thiophen-3-yl)sulfanyl]aniline](/img/structure/B8573422.png)
![4-N-[3-(trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8573432.png)






![Benzonitrile, 4-[bis(phenylmethyl)amino]-](/img/structure/B8573480.png)

![7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one](/img/structure/B8573506.png)
![[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8573509.png)


